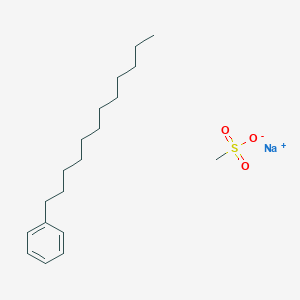
Praseodymium(III,IV) oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium(III,IV) oxide is a useful research compound. Its molecular formula is O11Pr6 and its molecular weight is 1021.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Praseodymium(III,IV) oxide, also known as MFCD00011178, is primarily used in the field of chemical catalysis . It is often used in conjunction with a promoter such as sodium or gold to improve its catalytic performance . The compound’s primary targets are therefore the reactants in these catalytic processes.
Mode of Action
This compound has a cubic fluorite structure . It can be considered an oxygen-deficient form of praseodymium(IV) oxide (PrO2), with the Pr ions being in a mixed valency state Pr(III) and Pr(IV) . This characteristic is what gives the oxide its many useful properties for its catalytic activity . The exact mechanism of its interaction with its targets and the resulting changes are yet to be discovered .
Biochemical Pathways
It plays a crucial role in various chemical reactions, particularly in catalysis . The downstream effects of these reactions can vary widely depending on the specific reaction and the reactants involved.
Pharmacokinetics
This compound is an inorganic compound and is insoluble in water It’s worth noting that the compound is a dark brown powder with a density of 65 g/mL .
Result of Action
The primary result of this compound’s action is its ability to catalyze various chemical reactions . The specific molecular and cellular effects of the compound’s action depend on the nature of the reaction being catalyzed.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s catalytic performance can be improved by using it in conjunction with a promoter such as sodium or gold . Additionally, the physical properties of the prepared nanoparticles such as particle shape or lattice parameter depend strongly on the conditions of calcination, such as the temperature or duration, as well as the different preparation methods .
生化学分析
Biochemical Properties
The multiple oxidation states of Pr(III) and Pr(IV) allow rapid regeneration of the active catalyst species involving a peroxide anion O2−2 .
Molecular Mechanism
It is known that the Pr ions in Praseodymium(III,IV) oxide are in a mixed valency state Pr(III) and Pr(IV), which gives the oxide its many useful properties for its catalytic activity .
Temporal Effects in Laboratory Settings
It is known that this compound is the most stable form of praseodymium oxide at ambient temperature and pressure .
Dosage Effects in Animal Models
It is known that the lethal dose or concentration (LD, LC) of this compound is 5000 mg·kg−1 in rats .
Transport and Distribution
特性
IUPAC Name |
dioxopraseodymium;oxo(oxopraseodymiooxy)praseodymium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/11O.6Pr |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICMLAQRDYRMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pr]=O.O=[Pr]=O.O=[Pr]=O.O=[Pr]=O.O=[Pr]O[Pr]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O11Pr6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12037-29-5 |
Source


|
| Record name | Praseodymium(III,IV) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]](/img/structure/B8253336.png)



![1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene](/img/structure/B8253376.png)

![1-[3,6-Bis(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxylic acid](/img/structure/B8253386.png)
![1-[6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B8253394.png)





